Lipophilicity Advantage Over the 4-Bromomethyl Analog
The target compound exhibits significantly lower lipophilicity (LogP = 1.13) compared to its 4-bromomethyl analog (LogP = 2.5), translating to a more favorable drug-likeness profile for orally administered candidates [1].
| Evidence Dimension | LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.13 |
| Comparator Or Baseline | 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine: 2.5 |
| Quantified Difference | 2.2-fold lower (121% decrease relative to comparator) |
| Conditions | Calculated using XLogP3 3.0 (PubChem) |
Why This Matters
Lower LogP correlates with reduced non-specific binding and improved aqueous solubility, critical for in vivo bioavailability and assay performance.
- [1] ChemSrc. (n.d.). 2,3,5,6-tetrafluoro-4-(1-hydroxymethyl)pyridine | CAS 24191-31-9; PubChem. (n.d.). 4-Bromomethyl-2,3,5,6-tetrafluoropyridine. View Source
